molecular formula C54H102O9 B12644607 Oxydipropane-3,1,2-triyl tetralaurate CAS No. 57012-88-1

Oxydipropane-3,1,2-triyl tetralaurate

Cat. No.: B12644607
CAS No.: 57012-88-1
M. Wt: 895.4 g/mol
InChI Key: OASMYGNUSRKXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxydipropane-3,1,2-triyl tetralaurate is a chemical compound with the molecular formula C54H102O9 It is characterized by its complex structure, which includes multiple ester and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxydipropane-3,1,2-triyl tetralaurate typically involves the esterification of oxydipropane-3,1,2-triyl with lauric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxydipropane-3,1,2-triyl tetralaurate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The ester and ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Oxydipropane-3,1,2-triyl tetralaurate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and etherification reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of oxydipropane-3,1,2-triyl tetralaurate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oxydipropane-3,1,2-triyl tetralaurate: C54H102O9

    Diglycerin tetralaurate: Similar structure with slight variations in the ester groups.

    3,3’-Oxybis(1,2-propanediol dilaurate): Another similar compound with different ester linkages.

Uniqueness

This compound is unique due to its specific arrangement of ester and ether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

57012-88-1

Molecular Formula

C54H102O9

Molecular Weight

895.4 g/mol

IUPAC Name

[3-[2,3-di(dodecanoyloxy)propoxy]-2-dodecanoyloxypropyl] dodecanoate

InChI

InChI=1S/C54H102O9/c1-5-9-13-17-21-25-29-33-37-41-51(55)60-47-49(62-53(57)43-39-35-31-27-23-19-15-11-7-3)45-59-46-50(63-54(58)44-40-36-32-28-24-20-16-12-8-4)48-61-52(56)42-38-34-30-26-22-18-14-10-6-2/h49-50H,5-48H2,1-4H3

InChI Key

OASMYGNUSRKXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.